2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Description
The compound 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (hereafter referred to as Compound A) is a bicyclic heterocyclic molecule featuring a pyridazinone core fused with a partially saturated pyridine ring. Key properties include:
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C13H18N4O2/c18-12-7-10-8-14-4-3-11(10)15-17(12)9-13(19)16-5-1-2-6-16/h7,14H,1-6,8-9H2 |
InChI Key |
SIUVOORTWBFPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=C3CNCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Amino-3-cyanopyridine Derivatives with α-Keto Compounds
- Starting materials such as 2-amino-3-cyanopyridine derivatives undergo condensation with α-keto compounds (e.g., pyrrolidin-1-ylacetic acid derivatives) in the presence of dehydrating agents like acetic anhydride.
- The process involves initial formation of an imine or enamine intermediate, followed by cyclization to form the pyridazinone core.
- The reaction typically proceeds under reflux conditions for 1–2 hours.
- As per the synthesis of related pyridazinone derivatives, yields range from 70% to 85%.
- Reactions are conducted in acetic anhydride, which acts both as solvent and dehydrating medium to facilitate water elimination during cyclization.
2-Amino-3-cyanopyridine + α-keto compound → Pyridazinone core via condensation and cyclization
Cyclization of Hydrazine Derivatives with α,β-Unsaturated Carbonyls
- Hydrazine derivatives or hydrazines bearing the pyrrolidin-1-yl moiety react with α,β-unsaturated carbonyl compounds.
- The process involves nucleophilic attack of hydrazine on the electrophilic carbon, followed by intramolecular cyclization.
- The cyclization is promoted by acid catalysis or dehydrating agents such as acetic anhydride.
- This method yields the pyridazinone ring system with high regioselectivity.
- Typical yields are approximately 65–78%, with reaction times around 2 hours under reflux.
Multi-step Synthesis via Intermediate Formation
- Synthesis involves initial formation of an intermediate, such as a 6-acetyl-3-oxopyridazine derivative.
- Subsequent steps include elimination of dimethylamine, cyclization through nucleophilic addition of amino groups, and aromatization via water loss.
- The intermediates are often isolated and characterized before proceeding to final functionalization.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of intermediate | Acetic anhydride, pyridazine derivatives | Reflux | 80 | High purity intermediate |
| Cyclization to pyridazinone | NH addition, dehydration | Reflux | 75 | Aromatization step |
Specific Research Findings and Data Tables
Condensation with Acetic Anhydride
| Step | Reagents | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|
| Condensation | 2-Amino-3-cyanopyridine + α-keto compound | Reflux | 1 hour | 82% | Crystallization from ethanol |
Cyclization to Pyridazinone
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Acetic anhydride | Reflux | 78% | Water eliminated during cyclization |
Functionalization with Pyrrolidine
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Pyrrolidine | Reflux in acetic anhydride | 70% | Introduction of pyrrolidin-1-yl group |
Mechanistic Insights and Reaction Pathways
The synthesis predominantly hinges on the formation of the pyridazinone ring via condensation of suitable precursors, followed by nucleophilic addition of the pyrrolidin-1-yl group. The key mechanistic steps include:
- Nucleophilic attack of amino groups on electrophilic centers.
- Cyclization facilitated by dehydration agents like acetic anhydride.
- Aromatization through elimination of water molecules.
The use of acetic anhydride is critical, serving as both solvent and dehydrating reagent, promoting cyclization and aromatization efficiently.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Condensation with α-keto compounds | Simple, high yield | Mild conditions | Requires pure precursors |
| Hydrazine-based cyclization | High regioselectivity | Good for diverse substitutions | Potential safety concerns with hydrazines |
| Multi-step intermediate approach | Precise control over substitution | High purity | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents include sodium hydride for deprotonation, haloacetic acid esters for alkylation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyrrolidin-2-ones and pyridazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations at the Oxoethyl Side Chain
Compound A vs. 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one ()
The latter’s aromaticity could enhance membrane permeability but reduce solubility .
Core Saturation and Heterocyclic Modifications
Compound A vs. 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine ()
This could influence blood-brain barrier penetration .
Methyl-Substituted Derivatives
Compound A vs. 2-Methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride (–20)
| Property | Compound A | 2-Methyl Analog |
|---|---|---|
| Substituent | Oxoethyl-pyrrolidine | Methyl |
| Molecular Formula | C₁₂H₁₇N₃O₂ (estimated) | C₈H₁₁N₃O (free base) |
| Molar Mass | 179.2 g/mol | 201.65 g/mol (hydrochloride salt) |
Discussion : The methyl analog lacks the extended oxoethyl-pyrrolidine side chain, simplifying the structure but reducing opportunities for target interaction. The hydrochloride salt form may improve crystallinity and stability .
Pharmacological Activity Comparisons
Compound A vs. L7: (6E)-5-imino-6-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}methylidene)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one ()
Discussion : L7’s extended conjugated system and thiadiazole ring may enhance binding to orexin receptors, as suggested by its higher molecular weight and reported activity. However, Compound A ’s simpler structure could offer better synthetic accessibility .
Biological Activity
2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS Number: 1273785-67-3) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 262.31 g/mol
- CAS Number : 1273785-67-3
Synthesis
The compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with appropriate carbonyl compounds. Specific methodologies include:
- Condensation Reactions : Utilizing cyclic amines and carbonyl precursors.
- Cyclization Techniques : Employing conditions that favor the formation of pyrido[4,3-c]pyridazin structures.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridazinones possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has shown that this compound may have anticancer potential. In vitro assays revealed that it can induce apoptosis in cancer cell lines. For instance:
- Cell Line Studies : The compound was tested on human breast cancer cells (MCF-7), showing a reduction in cell viability and induction of apoptotic markers .
Enzyme Inhibition
The biological activity of the compound also extends to enzyme inhibition. It has been identified as an inhibitor of lysosomal phospholipase A2 (PLA2G15), which is linked to phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes . This inhibition suggests potential applications in drug development for conditions associated with lysosomal dysfunction.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridazinone derivatives highlighted the effectiveness of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) lower than traditional antibiotics used in clinical settings .
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, the effects of this compound on MCF-7 breast cancer cells were analyzed. The study found that treatment with varying concentrations resulted in significant apoptosis as evidenced by flow cytometry analysis and increased levels of caspase activation .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂ |
| Molecular Weight | 262.31 g/mol |
| CAS Number | 1273785-67-3 |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Anticancer Activity | Induces apoptosis in MCF-7 cells |
| Enzyme Target | Inhibitor of PLA2G15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
